![molecular formula C10H19N3O2 B2876376 N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide CAS No. 1193390-61-2](/img/structure/B2876376.png)

N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

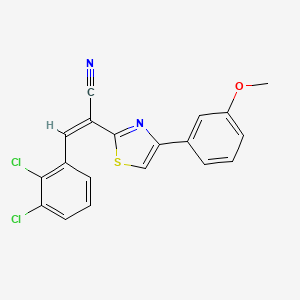

“N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide” is a chemical compound with the molecular formula C10H19N3O2 . It has a molecular weight of 213.28 . The compound is typically in the form of a solid powder .

Molecular Structure Analysis

The InChI code for “N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide” is 1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h9H,2-7,11H2,1H3,(H,12,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide” is a solid powder . It has a molecular weight of 213.28 .Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Kinetics

Chemoselective acetylation of amino groups in compounds like 2-aminophenol to yield derivatives such as N-(2-hydroxyphenyl)acetamide demonstrates the potential of specific acetylation processes. This process, facilitated by catalysts like Novozym 435, highlights the importance of acetylation in synthesizing intermediates for pharmaceutical applications, including antimalarial drugs. The study on the optimization, mechanism, and kinetics of this process provides valuable insights into efficient synthetic routes for related compounds (Magadum & Yadav, 2018).

Biosynthesis and Immunohistochemistry

Research into the biosynthesis of compounds like N-Acetylaspartylglutamate (NAAG) in spinal sensory ganglia underscores the biological roles and synthetic pathways of acetylated compounds within the nervous system. Studies utilizing immunohistochemistry techniques to map the cellular distribution of NAAG-like compounds offer insights into neurotransmission and potential therapeutic targets (Cangro et al., 1987).

Dipeptide Synthesis

The development of methods using coupling agents like N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester for dipeptide synthesis represents another application of acetylated compounds. This synthesis process facilitates the creation of peptides under mild conditions, highlighting the versatility and efficiency of acetylated intermediates in producing biologically relevant molecules (Huang & Feng, 2016).

Anti-inflammatory and Anti-arthritic Properties

Investigations into the anti-inflammatory and anti-arthritic activities of compounds like N-(2-hydroxyphenyl)acetamide in models of adjuvant-induced arthritis provide a glimpse into the therapeutic potential of acetylated compounds. These studies reveal the compound's ability to modulate inflammatory cytokines and oxidative stress markers, offering a basis for developing new anti-inflammatory drugs (Jawed et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUDOBMYZGMKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCCC1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1(CCCCCC1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)

![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)

![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)

![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)